molecular formula C15H16N2O2 B6589676 benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 2116846-50-3

benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate

Katalognummer: B6589676
CAS-Nummer: 2116846-50-3
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: VKHSKZLTYALURV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 5-cyano-2-azabicyclo[410]heptane-2-carboxylate is a complex organic compound with the molecular formula C15H16N2O2 It is characterized by its bicyclic structure, which includes a cyano group and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under photochemical conditions to form the bicyclic structure.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions, using reagents such as sodium cyanide or potassium cyanide.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with benzyl alcohol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOMe), lithium aluminum hydride (LiAlH4)

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones

    Reduction: Amines or alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the bicyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate analogs: Compounds with similar bicyclic structures but different substituents.

    Other bicyclic compounds: Such as bicyclo[2.1.1]hexanes and bicyclo[3.1.0]hexanes.

Uniqueness

This compound is unique due to its specific combination of a bicyclic core, a cyano group, and a carboxylate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

2116846-50-3

Molekularformel

C15H16N2O2

Molekulargewicht

256.30 g/mol

IUPAC-Name

benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C15H16N2O2/c16-9-12-6-7-17(14-8-13(12)14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-8,10H2

InChI-Schlüssel

VKHSKZLTYALURV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2CC2C1C#N)C(=O)OCC3=CC=CC=C3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.